4-Methylbenzoic acid
Overview
Description
p-Toluic acid: It appears as a white crystalline solid that is poorly soluble in water but soluble in organic solvents like acetone . This compound is an important intermediate in the production of terephthalic acid, which is used in the manufacture of polyethylene terephthalate (PET), a common plastic .
Mechanism of Action
Target of Action
4-Methylbenzoic acid, also known as P-Toluic acid, is a substituted benzoic acid Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing metabolic pathways .
Mode of Action
It’s known that benzoic acid derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their activity.
Biochemical Pathways
This compound may participate in various biochemical pathways due to its benzoic acid moiety. It can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of new compounds, affecting downstream biochemical pathways.
Pharmacokinetics
It’s known that the solubility, molecular weight, and chemical structure of a compound can influence its pharmacokinetic properties . This compound has a molecular weight of 136.1479 and is poorly soluble in water but soluble in acetone , which may affect its bioavailability and distribution in the body.
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the structure and function of target molecules . These changes can influence various biological processes, potentially leading to observable effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can affect its distribution and bioavailability in the body . Additionally, factors such as pH and temperature can influence the rate and extent of its reactions . Therefore, the action environment plays a crucial role in the compound’s overall activity.
Biochemical Analysis
Biochemical Properties
It is known to be a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as an intermediate for the synthesis of para-aminomethylbenzoic acid (PAMBA), p-tolunitrile, etc .
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells, such as influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoic acid derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that benzoic acid derivatives can have various effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that benzoic acid derivatives can be involved in various metabolic pathways, potentially interacting with various enzymes and cofactors .
Transport and Distribution
It is known that benzoic acid derivatives can interact with various transporters and binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of p-xylene: This is one of the most common methods for preparing p-toluic acid.
Oxidation of p-cymene: p-cymene can be oxidized with nitric acid to produce p-toluic acid . Hydrolysis of p-tolunitrile: p-tolunitrile can be hydrolyzed to yield p-toluic acid .Reaction of p-chlorotoluene with metallic sodium: This reaction followed by carbonation also produces p-toluic acid.
Reaction of p-bromotoluene with butyllithium: This reaction followed by carbonation yields p-toluic acid.
Industrial Production Methods: In industrial settings, p-toluic acid is typically produced by the oxidation of p-xylene using cobalt and manganese catalysts in acetic acid under elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions:
- Oxidation: p-Toluic acid can be further oxidized to terephthalic acid, an important industrial chemical .
Reduction: It can undergo reduction reactions to form various derivatives.
p-Toluic acid can participate in electrophilic substitution reactions due to the presence of the aromatic ring.Common Reagents and Conditions:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Catalysts: Cobalt naphthenate, manganese acetate.
Major Products:
Terephthalic acid: Formed by the oxidation of p-toluic acid.
Various derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Chemistry: : p-Toluic acid is used as an intermediate in the synthesis of various organic compounds, including terephthalic acid .
Biology and Medicine: : It is used in the synthesis of pharmaceuticals and as a precursor for the production of certain drugs .
Industry: : p-Toluic acid is used in the manufacture of polymer stabilizers, light-sensitive compounds, and animal feed supplements . It is also used in the production of dyes and pigments .
Comparison with Similar Compounds
Similar Compounds
o-Toluic acid (2-methylbenzoic acid): Similar in structure but with the methyl group in the ortho position.
m-Toluic acid (3-methylbenzoic acid): Similar in structure but with the methyl group in the meta position.
Benzoic acid: The parent compound without any methyl substitution.
Uniqueness
- The para position allows for more efficient oxidation to terephthalic acid, making p-toluic acid a preferred intermediate in industrial processes .
p-Toluic acid: has the methyl group in the para position, which affects its chemical reactivity and physical properties compared to its ortho and meta isomers.
Properties
IUPAC Name |
4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBBFKOUUSUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Record name | P-TOLUIC ACID | |
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Related CAS |
23292-93-5 (zinc salt), 2420-97-5 (cadmium salt), 67874-52-6 (barium salt) | |
Record name | 4-Toluic acid | |
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DSSTOX Substance ID |
DTXSID6021618 | |
Record name | 4-Methylbenzoic acid | |
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Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-toluic acid is a white powder. Sublimes. (NTP, 1992), Dry Powder; Other Solid, White solid; [CAMEO] White to yellow-brown solid; [OECD SIDS] White powder; [Alfa Aesar MSDS], Solid | |
Record name | P-TOLUIC ACID | |
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Record name | Benzoic acid, 4-methyl- | |
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Record name | p-Toluic acid | |
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Record name | 4-Methylbenzoic acid | |
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Boiling Point |
525 to 527 °F at 760 mmHg (NTP, 1992) | |
Record name | P-TOLUIC ACID | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 0.34 mg/mL at 25 °C | |
Record name | P-TOLUIC ACID | |
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Record name | 4-Methylbenzoic acid | |
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Vapor Pressure |
0.0061 [mmHg] | |
Record name | p-Toluic acid | |
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CAS No. |
99-94-5 | |
Record name | P-TOLUIC ACID | |
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Record name | p-Toluic acid | |
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Record name | 4-Toluic acid | |
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Record name | 4-Methylbenzoic acid | |
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Record name | p-toluic acid | |
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Record name | P-TOLUIC ACID | |
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Melting Point |
356 to 360 °F (NTP, 1992), 181 °C | |
Record name | P-TOLUIC ACID | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methylbenzoic acid?
A1: this compound, also known as p-Toluic acid, has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- FTIR: This technique identifies functional groups through their characteristic vibrations. For example, the presence of a unionized -COOH group in a this compound cocrystal was confirmed using FTIR. []
- NMR (1H and 13C): This technique provides information about the hydrogen and carbon environments within the molecule. Researchers have used 1H NMR to study the binding of various ligands to human plasminogen kringle 4, which helps understand its interactions with this compound. [] NMR has also been used to confirm the structure of synthesized 2-fluoro-4-methylbenzoic acid. []
- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, aiding in structural confirmation. For example, MS was employed to confirm the structure of synthesized 2-fluoro-4-methylbenzoic acid. []
Q3: What is the thermal stability of this compound?
A3: this compound exhibits good thermal stability. A coordination assembly of 3,5-dinitro-4-methylbenzoic acid and Pr(III) remained stable up to 300 °C. []
Q4: How does the solubility of this compound vary in different solvents?
A4: The solubility of this compound is solvent and temperature-dependent. Researchers have studied its solubility in various solvents, including N-methyl-2-pyrrolidone, N,N-dimethylformamide, N,N-dimethylacetamide, trichloromethane, acetic acid, and water, at temperatures ranging from 288 K to 370 K. []
Q5: Can this compound derivatives act as catalysts in organic reactions?
A5: While not directly acting as catalysts, derivatives of this compound, like 3,5-dichloro-4-methylbenzoic acid, have been synthesized using reactions with catalytic components. []
Q6: Are there any applications of this compound in material science?
A6: Derivatives of this compound have been used in the synthesis of metal-organic frameworks (MOFs). For example, functionalized MOFs were synthesized using 4-[N,N-bis(this compound)amino]benzoic acid and its derivatives. These MOFs exhibited high gas storage capacity, particularly for H2. []
Q7: Have there been computational studies on this compound and its derivatives?
A7: Yes, computational methods have been employed to investigate this compound and its derivatives:
- DFT Calculations: Density Functional Theory (DFT) calculations, using the B3LYP method with the 6-311+G(d,p) basis set, were performed to investigate a supramolecular cocrystal of 2-amino-3-bromopyridine with this compound. [] Similar calculations were used to study a cocrystal of 2-amino-4-chloro-6-methylpyrimidine with this compound. []
- Molecular Modeling: Molecular modeling was used to gain structural insights into the complexation of aromatic carboxylic acids, including this compound, with 6A-(ω-aminoalkylamino)-6A-deoxy-β-cyclodextrins. []
Q8: How do substituents on the benzene ring of this compound affect its properties?
A8: Substituents on the benzene ring significantly influence the properties of this compound and its derivatives.
- Solubility: The presence of functional groups like -CH3, -Cl, -NO2, and -OCH3 influences the solubility of the molecule in different solvents. []
- Reactivity: The reactivity of the molecule in chemical reactions is also affected by the nature and position of the substituents. For instance, the presence of electron-withdrawing groups like -NO2 can influence the acidity of the carboxylic acid group. []
- Biological activity: In the context of biological activity, studies have shown that the presence of specific substituents on the benzene ring of this compound can influence its binding affinity to targets like human plasminogen kringle 4. []
Q9: Are there any specific formulation strategies to improve the stability or solubility of this compound?
A9: While specific formulation strategies are not extensively discussed in the provided research, the choice of solvent significantly impacts solubility. [] Additionally, forming cocrystals with suitable coformers has shown promise in modifying the physicochemical properties of pharmaceuticals, potentially enhancing solubility and stability. [, ]
Q10: What is known about the toxicity of this compound?
A10: Research indicates that this compound may have reproductive toxicity potential in rats. A study revealed that high doses of this compound caused adverse effects on the epididymis in male rats and impacted fertility and pre-implantation loss in females. []
Q11: Are there any reported adverse effects of this compound derivatives?
A11: A study on 3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid (NSC-146171; IOB-82) demonstrated significant morphological and cytogenetic changes in rat ascites cells. These changes, including nuclear abnormalities and chromosomal aberrations, were dose-dependent and suggested a potential radiomimetic effect of this particular derivative. []
Q12: What analytical techniques are used to study the reactions involving this compound?
A12: Various analytical methods are employed to study this compound and its derivatives:
- HPLC: High-Performance Liquid Chromatography (HPLC) has been used to analyze reaction mixtures, such as in the oxidative chlorination of 4-methylbenzenesulphonic acid to produce 2-chlorotoluene. [, ] It was also used to determine the purity of synthesized 2-fluoro-4-methylbenzoic acid. []
- GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) was used in conjunction with stable isotope-labeled substrates to investigate by-products of toluene and xylene metabolism by a novel toluene-degrading, sulfate-reducing bacterium. This approach helped identify this compound (p-toluic acid) as a significant by-product from p-xylene. []
- Differential Scanning Calorimetry (DSC): DSC was utilized to investigate the thermal behavior and phase transitions of this compound cocrystals. []
Q13: Is this compound biodegradable?
A13: Yes, this compound can be biodegraded. A study identified a novel sulfate-reducing bacterium capable of mineralizing toluene and utilizing it as the sole electron donor and carbon source under anaerobic conditions. This bacterium also transformed p-xylene, producing this compound as a primary metabolic by-product. []
Q14: Are there any cross-disciplinary applications of this compound research?
A14: Yes, research on this compound and its derivatives spans various disciplines:
- Organic Chemistry: Synthesis and characterization of novel derivatives and exploration of their reactivity and properties. [, , , , , ]
- Medicinal Chemistry: Investigating potential biological activities and toxicological profiles of the compound and its analogs. [, , ]
- Material Science: Utilization in the development of advanced materials like metal-organic frameworks (MOFs) for gas storage applications. []
- Analytical Chemistry: Development and validation of analytical methods for the detection, quantification, and characterization of the compound and its derivatives. [, , , , ]
- Environmental Science: Understanding its biodegradability and potential impact on the environment. []
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